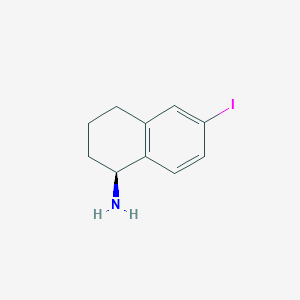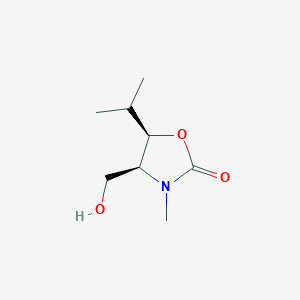
(4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One method involves using 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity at room temperature .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different products.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or organolithium reagents are often employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various reduced oxazolidinone derivatives.
Substitution: Substituted oxazolidinone compounds with different functional groups.
Applications De Recherche Scientifique
(4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence its reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,5R)-4-(Hydroxymethyl)-5-methyl-3-methyloxazolidin-2-one: Similar structure but with a different substituent at the 5-position.
(4S,5R)-4-(Hydroxymethyl)-5-ethyl-3-methyloxazolidin-2-one: Another analog with an ethyl group instead of an isopropyl group.
Uniqueness
(4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one is unique due to its specific stereochemistry and the presence of both hydroxymethyl and isopropyl groups
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(4S,5R)-4-(hydroxymethyl)-3-methyl-5-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H15NO3/c1-5(2)7-6(4-10)9(3)8(11)12-7/h5-7,10H,4H2,1-3H3/t6-,7+/m0/s1 |
Clé InChI |
QMRAOMUAPSNZFK-NKWVEPMBSA-N |
SMILES isomérique |
CC(C)[C@@H]1[C@@H](N(C(=O)O1)C)CO |
SMILES canonique |
CC(C)C1C(N(C(=O)O1)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


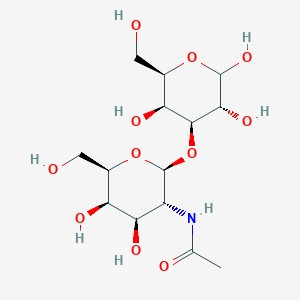
![N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12864349.png)
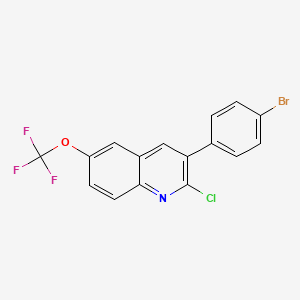
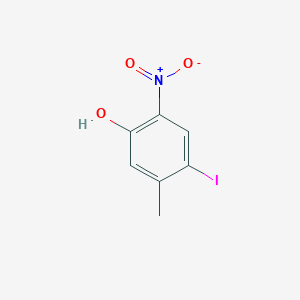
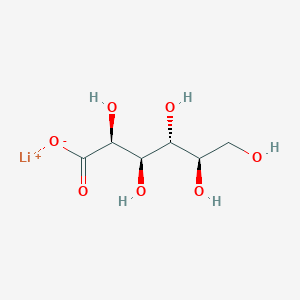


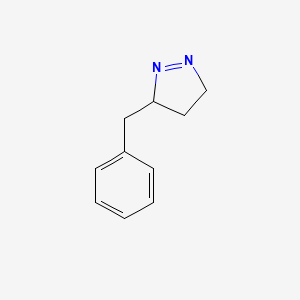
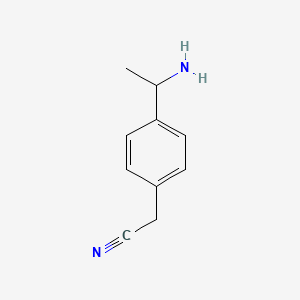
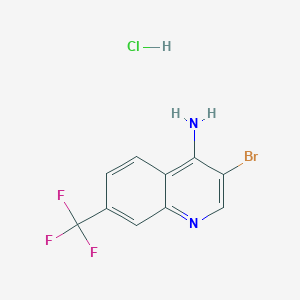
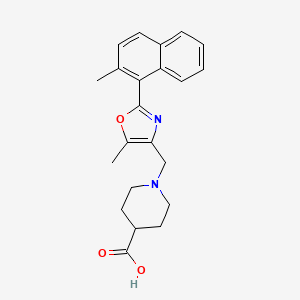
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one](/img/structure/B12864410.png)
![1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B12864423.png)
